(3S,6S)-6-Methylmorpholine-3-carboxylic acid: A Technical Overview and Research Primer
(3S,6S)-6-Methylmorpholine-3-carboxylic acid: A Technical Overview and Research Primer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,6S)-6-Methylmorpholine-3-carboxylic acid (CAS 1807937-15-0) is a chiral heterocyclic compound belonging to the morpholine class of molecules. While detailed experimental data on this specific stereoisomer is limited in publicly accessible literature, this guide synthesizes available information and provides a technical primer based on the well-established chemistry of related morpholine and thiomorpholine analogs. The morpholine scaffold is a key structural motif in numerous pharmaceuticals and agrochemicals, valued for its ability to improve physicochemical properties such as solubility and bioavailability. This document will cover the known properties of (3S,6S)-6-Methylmorpholine-3-carboxylic acid, infer potential applications from related structures, and propose a conceptual synthetic pathway.
Introduction to the Morpholine Scaffold
The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. This unique combination imparts favorable properties, making it a privileged scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, modulate basicity, and provide a rigid framework for orienting other functional groups. Morpholine derivatives are utilized as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), contributing to treatments for various diseases. Furthermore, they find application in the development of herbicides, pesticides, and corrosion inhibitors.
Physicochemical Properties of (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Direct experimental data for (3S,6S)-6-Methylmorpholine-3-carboxylic acid is not widely published. The information available is primarily from chemical suppliers.
| Property | Data | Source |
| CAS Number | 1807937-15-0 | - |
| Molecular Formula | C₆H₁₁NO₃ | Inferred |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Likely a white to light yellow solid | Inferred from analogs |
| Stereochemistry | (3S, 6S) | - |
Note on Data: The molecular formula and weight are consistent with the structure. The appearance is an educated inference based on the typical presentation of similar carboxylic acids like Morpholine-3-carboxylic acid. Researchers are advised to confirm all properties on a procured sample.
Potential Applications and Related Compounds
While specific applications for this isomer are not documented, the broader class of morpholine carboxylic acids serves as versatile building blocks.
Pharmaceutical Development
Morpholine-3-carboxylic acid and its derivatives are key intermediates in pharmaceutical synthesis. They act as chiral building blocks, allowing for the construction of complex, stereochemically defined molecules. The inclusion of the morpholine moiety can improve a drug candidate's pharmacokinetic profile.
A closely related compound, Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylic acid (CAS 1932229-43-0), is commercially available. The presence of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group strongly suggests its use as a non-standard amino acid in peptide synthesis. This implies that the parent compound, (3S,6S)-6-Methylmorpholine-3-carboxylic acid, is likely a precursor for creating conformationally constrained peptides or peptidomimetics for drug discovery.
Agrochemicals and Material Science
The general class of morpholine derivatives is employed in the formulation of agrochemicals and as building blocks for polymers, where they can enhance durability and flexibility. They also have roles as corrosion inhibitors.
Conceptual Synthesis Pathway
A validated, step-by-step synthesis for (3S,6S)-6-Methylmorpholine-3-carboxylic acid is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for similar structures, such as the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine. The key challenge is the stereospecific introduction of the methyl group at the C6 position.
A potential starting material would be a stereochemically defined amino acid, such as a derivative of threonine, which possesses the required chirality for the C6-methyl group.
Disclaimer: The following workflow is a conceptual proposal for research purposes and has not been experimentally validated. It is intended to serve as a starting point for methods development.
Workflow: Conceptual Retrosynthesis
Caption: Conceptual retrosynthetic analysis for the target molecule.
Proposed Experimental Protocol (Hypothetical)
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Starting Material Protection: Begin with L-Threonine methyl ester. Protect the amine group (e.g., with a Boc or Cbz group) and the hydroxyl group (e.g., as a tosylate or mesylate to create a good leaving group).
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N-Alkylation: React the protected threonine derivative with a suitable two-carbon electrophile containing a terminal protected alcohol (e.g., 2-(Boc-amino)ethyl bromide). This step would form the N-C bond of the future morpholine ring.
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Intramolecular Cyclization (Williamson Ether Synthesis): Deprotect the alcohol and induce intramolecular cyclization via an S_N2 reaction. The alkoxide would displace the tosylate/mesylate on the threonine backbone to form the morpholine ring.
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Deprotection: Remove the amine and ester protecting groups under appropriate acidic or hydrogenolysis conditions to yield the final product, (3S,6S)-6-Methylmorpholine-3-carboxylic acid.
This proposed route requires careful selection of orthogonal protecting groups and optimization of reaction conditions to maintain stereochemical integrity.
Analytical Characterization (Predicted)
For researchers who synthesize or procure this compound, a standard battery of analytical tests should be performed to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show distinct signals for the methyl group (a doublet), the protons on the morpholine ring, and the carboxylic acid proton. The coupling constants will be critical for confirming the cis relationship between the C3 and C6 substituents.
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¹³C NMR should show six distinct carbon signals corresponding to the methyl, the four ring carbons, and the carboxyl carbon.
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Mass Spectrometry (MS): Electrospray ionization (ESI) MS would be expected to show a prominent [M+H]⁺ ion at m/z 146.076.
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Chiral High-Performance Liquid Chromatography (HPLC): A chiral column (e.g., Chiralpak or Chiralcel) will be necessary to confirm the enantiomeric and diastereomeric purity of the final compound.
Safety and Handling
Specific toxicology data for CAS 1807937-15-0 is not available. However, related morpholine carboxylic acids are classified as acute toxins (oral, dermal, inhalation) and skin/eye irritants.
General Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Consult the supplier-provided Safety Data Sheet (SDS) before handling.
Conclusion
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral building block with significant potential, particularly in the synthesis of peptidomimetics and other complex molecular architectures for drug discovery. While a comprehensive dataset for this specific molecule is currently lacking in the public domain, this guide provides a foundational understanding based on the established roles of the morpholine scaffold. The proposed synthetic strategies and analytical methods offer a starting point for researchers aiming to incorporate this valuable synthon into their work. Further investigation is warranted to fully elucidate its properties and unlock its potential in medicinal and materials chemistry.
References
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Cusabio. Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylicacid. [Link]
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PubChem. Thiomorpholine-3-carboxylic acid. [Link]
- Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
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Asian Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
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Organic Syntheses. PREPARATION OF PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. [Link]
